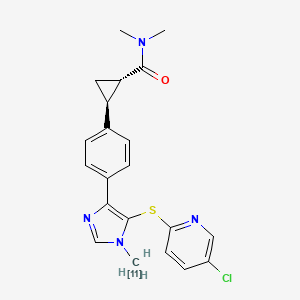
p-Hydroxypenicillin V-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Hydroxypenicillin V-d4 is a deuterated form of p-Hydroxypenicillin V, a derivative of Penicillin V. Penicillin V, also known as phenoxymethylpenicillin, is a narrow-spectrum beta-lactam antibiotic used to treat bacterial infections. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of penicillin derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxypenicillin V-d4 involves the hydroxylation of Penicillin V. The process typically includes the following steps:
Hydroxylation: Penicillin V is subjected to hydroxylation using specific hydroxylating agents.
Deuteration: The hydroxylated product is then treated with deuterium oxide (D2O) to replace the hydrogen atoms with deuterium, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Penicillin V is produced through the fermentation of Penicillium chrysogenum in the presence of phenoxyacetic acid.
Hydroxylation and Deuteration: The fermentation product is then hydroxylated and deuterated using industrial-scale reactors and specific catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
p-Hydroxypenicillin V-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
p-Hydroxypenicillin V-d4 has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of penicillin derivatives.
Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new antibiotics and studying drug interactions.
Biological Studies: Employed in studying the effects of antibiotics on bacterial cells and resistance mechanisms.
Mecanismo De Acción
p-Hydroxypenicillin V-d4 exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) involved in the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. The inhibition of PBPs leads to cell lysis and death of the bacterial cell.
Comparación Con Compuestos Similares
Similar Compounds
Penicillin V: The non-deuterated form of p-Hydroxypenicillin V-d4.
Amoxicillin: A broad-spectrum beta-lactam antibiotic.
Ampicillin: Another broad-spectrum beta-lactam antibiotic.
Uniqueness
This compound is unique due to its deuterated nature, which makes it a valuable tool in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in biological systems, providing insights into the metabolic fate and interactions of penicillin derivatives.
Propiedades
Fórmula molecular |
C16H18N2O6S |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O6S/c1-16(2)12(15(22)23)18-13(21)11(14(18)25-16)17-10(20)7-24-9-5-3-8(19)4-6-9/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23)/t11-,12+,14-/m1/s1/i3D,4D,5D,6D |
Clave InChI |
DXLWRYXQESUXNE-MDDIIOPCSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1O)[2H])[2H])OCC(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[2H] |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=C(C=C3)O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octaazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B12431787.png)


![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B12431808.png)





![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamoyl bromide](/img/structure/B12431851.png)
